molecular formula C21H20N2O4S B3473339 Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B3473339
M. Wt: 396.5 g/mol
InChI Key: YBHYWIFUHWTODC-UHFFFAOYSA-N
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Description

Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a thiazole-based small molecule characterized by a central 1,3-thiazole ring substituted at the 2-position with a [(biphenyl-4-yloxy)acetyl]amino group and at the 4- and 5-positions with a methyl group and an ethyl ester, respectively. This compound belongs to a broader class of thiazole derivatives, which are widely explored in medicinal chemistry for their diverse pharmacological activities, including antidiabetic, anti-inflammatory, and xanthine oxidase inhibitory effects .

Its synthesis likely follows established thiazole formation strategies, such as cyclization of thioamides with α-haloketones or acetates .

Properties

IUPAC Name

ethyl 4-methyl-2-[[2-(4-phenylphenoxy)acetyl]amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-3-26-20(25)19-14(2)22-21(28-19)23-18(24)13-27-17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHYWIFUHWTODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the biphenyl-4-yloxyacetic acid, which is then reacted with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-amino-4-methyl-1,3-thiazole-5-carboxylate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit notable antimicrobial properties. Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has been evaluated for its efficacy against various bacterial strains. Studies demonstrate that compounds with thiazole rings can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Anti-inflammatory Properties

The compound has shown promise in anti-inflammatory research. Thiazole derivatives are known to modulate inflammatory pathways, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation .

Anticancer Potential

There is increasing interest in the anticancer properties of thiazole compounds. This compound has been investigated for its ability to induce apoptosis in cancer cells. The biphenyl moiety is believed to enhance the compound's ability to interact with cellular targets involved in cancer progression .

Herbicidal Activity

The unique chemical structure of this compound lends itself to potential applications as an herbicide. The thiazole ring is known for its herbicidal properties, and derivatives have been synthesized to target specific weed species effectively. Laboratory tests have shown that this compound can inhibit the growth of certain weeds while being less harmful to crops .

Insecticidal Properties

In addition to its herbicidal potential, this compound has also been evaluated for insecticidal activity. Research indicates that thiazole derivatives can disrupt the nervous system of insects, leading to mortality. This compound may serve as a lead compound for developing new insecticides .

Polymer Chemistry

The incorporation of thiazole derivatives into polymer matrices has been explored for enhancing material properties. This compound can be utilized as a monomer or additive in synthesizing polymers with improved thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for industrial use .

Sensor Development

Recent studies have investigated the use of thiazole-based compounds in sensor technology. The unique electronic properties of this compound make it suitable for fabricating sensors that detect specific ions or molecules. Its application in environmental monitoring and biomedical diagnostics is an emerging area of research .

Mechanism of Action

The mechanism of action of Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of thiazole derivatives are highly dependent on substituents at the 2-, 4-, and 5-positions. Below is a comparative analysis with key analogs:

Table 1: Key Structural Analogs and Their Substitutions
Compound Name R-Group (2-position) 4-Position 5-Position Molecular Weight Key References
Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate (Target Compound) Biphenyl-4-yloxyacetyl Methyl Ethyl ester 424.45*
Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate 4-Chlorophenoxyacetyl Methyl Ethyl ester 354.81
Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (Febuxostat intermediate) 3-Cyano-4-isobutoxyphenyl Methyl Ethyl ester 370.40
Ethyl 2-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate 4-(Benzimidazol-2-yl)phenyl Methyl Ethyl ester 405.45
Ethyl 2-(((4-tert-butylphenoxy)acetyl)amino)-4-methyl-1,3-thiazole-5-carboxylate 4-tert-Butylphenoxyacetyl Methyl Ethyl ester 376.48

*Calculated based on molecular formula C₂₂H₂₁N₂O₄S.

Key Observations:

Biphenyl vs. Chlorophenoxy (): The biphenyl group in the target compound increases molecular weight and lipophilicity compared to the 4-chlorophenoxy analog. This may enhance membrane permeability and target engagement in hydrophobic binding pockets. The 4-chlorophenoxy derivative (Mol. The biphenyl variant could offer improved potency due to extended π-π interactions.

Comparison with Febuxostat Intermediate (): The cyano and isobutoxy groups in the febuxostat intermediate (Mol. Wt. 370.40) optimize xanthine oxidase inhibition. The biphenyl group in the target compound may shift selectivity toward other targets, such as kinase or cytokine receptors.

However, the biphenyl group’s bulkiness may reduce metabolic clearance compared to smaller heterocycles.

Pharmacological Activity

  • Antidiabetic Potential (): Thiazole derivatives with substituted benzyl or phenoxy groups (e.g., 4-chlorobenzyl) showed hypoglycemic effects in NIDDM models. The biphenyl group’s extended aromatic system may enhance binding to insulin receptor substrates or PPARγ .
  • Xanthine Oxidase Inhibition (): TEI-6720 (ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate) and febuxostat intermediates rely on electron-withdrawing groups (e.g., cyano) for xanthine oxidase inhibition. The biphenyl group’s electron-rich nature may reduce efficacy in this context but could be beneficial in other enzymatic systems .

Physicochemical Properties

  • Lipophilicity (logP): The biphenyl group increases logP compared to chlorophenoxy (logP ~3.5 vs.
  • Metabolic Stability: Bulky biphenyl substituents may resist cytochrome P450-mediated oxidation better than smaller groups (e.g., tert-butylphenoxy) .

Biological Activity

Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C26H27NO4S, with a molecular weight of approximately 449.57 g/mol . The compound features a thiazole ring, which is known for its role in various biological activities, and a biphenyl moiety that may enhance its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related series of compounds was tested against various bacterial strains including Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting microbial growth . The presence of the thiazole ring is thought to contribute significantly to these effects.

Anticancer Potential

Research has indicated that thiazole derivatives possess anticancer properties. In vitro studies have shown that compounds containing thiazole structures can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanisms often involve the modulation of cell signaling pathways related to proliferation and apoptosis .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Studies have suggested that compounds with similar structures may exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes involved in neurotransmitter breakdown. This inhibition can enhance cholinergic transmission, potentially improving cognitive function .

Case Studies

  • Antimicrobial Efficacy : A study evaluated several thiazole derivatives for their antimicrobial activity. The derivatives showed varying degrees of inhibition against both gram-positive and gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MICs) below 100 µg/mL .
  • Anticancer Activity : Another investigation focused on the anticancer properties of thiazole derivatives, revealing significant cytotoxic effects against various cancer cell lines. IC50 values were reported in the range of 10-30 µM for several tested compounds, indicating potent activity .

Data Table

Activity Type Tested Compounds MIC/IC50 Values Reference
AntimicrobialThis compound<100 µg/mL
AnticancerThiazole derivatives10-30 µM
Cholinesterase InhibitionVarious thiazole analogsIC50 = 8.77 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

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